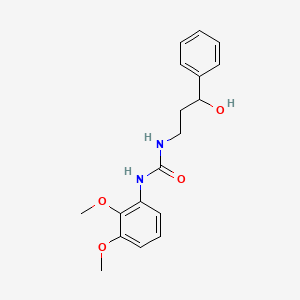

![molecular formula C18H16N2O3S B2804539 2-[(3-methoxynaphthalene-2-carbonyl)amino]-N-methylthiophene-3-carboxamide CAS No. 864974-77-6](/img/structure/B2804539.png)

2-[(3-methoxynaphthalene-2-carbonyl)amino]-N-methylthiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as our compound of interest, often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Chemical Reactions Analysis

Thiophene derivatives, including our compound of interest, can undergo a variety of chemical reactions. For instance, a new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation (MW) were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .Scientific Research Applications

Antiproliferative Activity

The compound has been found to have antiproliferative activity, which means it can inhibit cell growth. This makes it potentially useful in the treatment of cancer, where the goal is often to stop the growth of cancerous cells .

Antibacterial Activity

The compound has shown potential as an antibacterial agent. This could make it useful in the treatment of bacterial infections, particularly those that are resistant to other forms of treatment .

Antifungal Activity

Similar to its antibacterial properties, the compound has also demonstrated antifungal activity. This could be useful in the treatment of fungal infections .

Anti-inflammatory Activity

The compound has shown potential as an anti-inflammatory agent. This could make it useful in the treatment of conditions characterized by inflammation .

Wound Healing

The compound has demonstrated potential in promoting wound healing. This could make it useful in the treatment of various types of wounds .

Photocatalytic Applications

The compound has shown potential for use in photocatalysis, a process that uses light to speed up a chemical reaction. This could make it useful in a variety of industrial applications .

Material Science Applications

Bioengineering Applications

Recently, many research studies and experimental analyses have improved the efficiency of the compound by producing nano-structures where each nano-dimension is reduced to generate nanowires, thin films and other structures for plenty of applications including defense against intracellular pathogens and brain tumors .

properties

IUPAC Name |

2-[(3-methoxynaphthalene-2-carbonyl)amino]-N-methylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c1-19-16(21)13-7-8-24-18(13)20-17(22)14-9-11-5-3-4-6-12(11)10-15(14)23-2/h3-10H,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSTQZJDZLXSBEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-methoxynaphthalene-2-carbonyl)amino]-N-methylthiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-Oxobenzo[c]chromen-3-yl)oxyacetic acid](/img/structure/B2804456.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2804459.png)

![N-(5-chloro-2-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2804460.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2804462.png)

![2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2804465.png)

![4-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2804466.png)

![(5-(Furan-2-yl)isoxazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2804469.png)

![9-(3-isopropoxypropyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2804470.png)

![N-(3-chlorophenyl)-2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2804474.png)

![4-(2-chlorobenzyl)-1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![2,6-dimethoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2804478.png)

![N-(4-methoxybenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2804479.png)